4-Fluoro-2-(trifluoromethyl)benzylamine

Catalog No.
S778953
CAS No.
202522-22-3
M.F
C8H7F4N
M. Wt
193.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(trifluoromethyl)benzylamine

CAS Number

202522-22-3

Product Name

4-Fluoro-2-(trifluoromethyl)benzylamine

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2

InChI Key

BLQGRYYLPWCHMA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN

Synonyms

[4-Fluoro-2-(trifluoromethyl)benzyl]amine; [[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]amine;

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN

Synthesis:

Potential Applications:

  • Medicinal Chemistry: The presence of the fluorine and trifluoromethyl groups can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . This makes it a potentially valuable building block for the design and development of novel therapeutic agents.
  • Material Science: The combination of aromatic and aliphatic moieties in 4-Fluoro-2-(trifluoromethyl)benzylamine can be beneficial for designing functional materials with specific properties, such as polymers, liquid crystals, or organic electronics .
  • Catalysis: Fluorine and trifluoromethyl groups can influence the electronic properties of a molecule, potentially making 4-Fluoro-2-(trifluoromethyl)benzylamine a suitable ligand for the development of new catalysts for various chemical reactions .

4-Fluoro-2-(trifluoromethyl)benzylamine is a fluorinated organic compound with the molecular formula C9H6F4N and a CAS number of 202522-22-3. It appears as a colorless solid and is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzylamine structure. The unique arrangement of these functional groups imparts distinctive chemical properties, making it an important compound in medicinal chemistry and materials science .

Due to the lack of specific research on 4-Fluoro-2-(trifluoromethyl)benzylamine, a mechanism of action cannot be established at this time. If the compound is used in biological systems, its mechanism of action would depend on the specific target molecule or process it interacts with.

  • Potential irritant: The presence of the amine group suggests the compound might be irritating to the skin, eyes, and respiratory system.
  • Fluorine volatility: The fluorine atom might be slightly volatile, and inhalation should be avoided.
Typical of primary amines. Key reactions include:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: Introducing alkyl groups through nucleophilic substitution.
  • Reductive Amination: Forming secondary amines via reaction with carbonyl compounds in the presence of reducing agents.

These reactions are crucial for synthesizing complex molecules in drug discovery, particularly in developing inhibitors for therapeutic targets.

Research indicates that fluorinated benzylamines, including 4-fluoro-2-(trifluoromethyl)benzylamine, exhibit promising biological activities. They have been studied for their potential as:

  • Antitumor Agents: Certain derivatives show cytotoxicity against human cancer cell lines, suggesting their role in cancer treatment.
  • CNS-active Drugs: The lipophilicity of these compounds allows them to penetrate the blood-brain barrier, making them candidates for neurological applications .

2-Fluoro-4-(trifluoromethyl)benzylamineFluorine at position 2, trifluoromethyl at position 4Antitumor research3-Fluoro-2-(trifluoromethyl)benzylamineFluorine at position 3, trifluoromethyl at position 2CNS-active drug development4-Chloro-2-(trifluoromethyl)benzylamineChlorine instead of fluorine at position 4Potential antibacterial properties

Each compound's unique substitution pattern affects its biological activity and chemical reactivity, highlighting the importance of fluorination in drug design and development .

Interaction studies of 4-fluoro-2-(trifluoromethyl)benzylamine derivatives have revealed their potential mechanisms of action. For example, some compounds have been identified as selective inhibitors of phenylethanolamine N-methyltransferase, which is involved in the biosynthesis of adrenergic neurotransmitters. This suggests a pathway for developing drugs that modulate neurotransmitter levels in the central nervous system.

Core Molecular Architecture

4-Fluoro-2-(trifluoromethyl)benzylamine is characterized by its distinctive molecular structure, described by the chemical formula C₈H₇F₄N and a molecular weight of 193.15 g/mol. The compound features three key structural components arranged on a benzene ring:

  • A fluorine atom at the para (4) position
  • A trifluoromethyl (CF₃) group at the ortho (2) position
  • A benzylamine moiety (-CH₂NH₂) extending from the ring

The structural representation can be further defined through its IUPAC name [4-fluoro-2-(trifluoromethyl)phenyl]methanamine and its InChI notation: InChI=1/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2/p+1.

The compound exists as a solid at room temperature with a melting point of 46°C and a boiling point of 185°C at 1013 hPa. The molecular architecture establishes a framework with significant electron density variations across the aromatic ring due to the electron-withdrawing nature of both fluorinated substituents.

PropertyValue
Chemical FormulaC₈H₇F₄N
Molecular Weight193.15 g/mol
Melting Point46°C
Boiling Point185°C (1013 hPa)
Physical StateSolid at room temperature

Fluorine and Trifluoromethyl Group Interactions

The presence of both a fluorine atom and a trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzylamine creates distinctive supramolecular interactions that influence the compound's behavior in various chemical environments. Research on similar fluorinated compounds reveals that these groups participate in several important intermolecular interactions:

The fluorinated benzene derivatives form specific supramolecular motifs in crystal structures through C(sp²)–H⋯F–C(sp²) hydrogen bonds, which are typically preferred over C(sp²)–H⋯F–C(sp³) interactions. These hydrogen bonding networks typically occur within a distance range of 2.2-2.7 Å, providing significant crystal lattice stabilization.

Quantum Theory of Atoms in Molecules (QTAIM) analysis has demonstrated that C(sp²)/(sp³)–F⋯F–C(sp²)/(sp³) interactions are closed-shell in nature and provide local stabilization effects similar to weak hydrogen bonds. These interactions contribute substantially to the three-dimensional arrangement of molecules in solid-state structures.

The trifluoromethyl group serves as a distinct structural entity that:

  • Creates an electron-deficient region in the molecule
  • Enhances lipophilicity of the compound
  • Influences neighboring group reactivity through both electronic and steric effects
  • Affects crystal packing through specific CF₃-mediated interactions

Electronic and Steric Effects on Reactivity

Electronic Effects

The electronic properties of 4-Fluoro-2-(trifluoromethyl)benzylamine are significantly influenced by its fluorinated substituents, which can be quantified using Hammett substituent constants. These constants provide valuable insight into how substituents affect charge distribution and reactivity:

SubstituentσmetaσparaσIEs
F0.340.060.52-0.46
CF₃0.430.540.42-2.40

Table: Hammett constants and Taft's steric parameter values for key substituents

The Hammett equation, expressed as log(K/K₀) = σρ, relates reaction rates or equilibrium constants to substituent effects. In this equation:

  • K represents the rate or equilibrium constant for the substituted compound
  • K₀ represents the rate or equilibrium constant for the unsubstituted reference compound
  • σ is the substituent constant (shown in the table above)
  • ρ is the reaction constant dependent on the specific reaction type

Both fluorine and trifluoromethyl groups exhibit positive σ values, indicating their electron-withdrawing character. The trifluoromethyl group exerts a stronger electron-withdrawing effect (σpara = 0.54) than the fluorine atom (σpara = 0.06), especially in the para position. These electronic effects influence:

  • The acidity of benzylic hydrogens
  • The basicity of the amine group
  • The electrophilicity of the aromatic ring
  • The overall dipole moment of the molecule

Steric Effects

The steric properties of 4-Fluoro-2-(trifluoromethyl)benzylamine are dominated by the bulky trifluoromethyl group at the ortho position. Taft's steric parameter (Es) quantifies these effects, with the CF₃ group having a value of -2.40 compared to -0.46 for fluorine.

The trifluoromethyl group creates significant steric hindrance near the reaction center, affecting:

  • Approach trajectories of reagents
  • Conformational preferences of the molecule
  • Transition state energetics in reactions
  • Binding interactions with potential receptors

Interestingly, research has shown that despite differences in van der Waals radii, CH₃, CH₂F, CHF₂, and CF₃ substituents have approximately the same ligand repulsive energies due to compensation by increases in bond length. This phenomenon affects how the trifluoromethyl group influences reactivity compared to other substituents.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzylamine

Dates

Modify: 2023-08-15

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